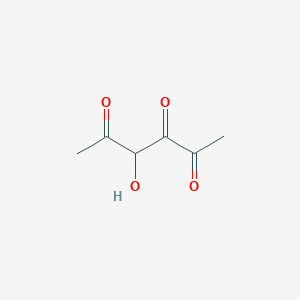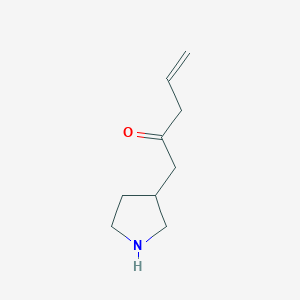
1-(Pyrrolidin-3-yl)pent-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-yl)pent-4-en-2-one is an organic compound that features a pyrrolidine ring attached to a pentenone chain. This compound is of interest due to its unique structure, which combines a five-membered nitrogen-containing ring with an unsaturated ketone. Such structures are often explored for their potential biological activities and synthetic utility.
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-3-yl)pent-4-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with a suitable pentenone precursor under controlled conditions. The reaction typically requires a base to deprotonate the pyrrolidine, facilitating its nucleophilic attack on the carbonyl carbon of the pentenone. The reaction conditions, such as temperature and solvent, can be optimized to improve yield and selectivity.
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Catalysts and specific reaction conditions are employed to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1-(Pyrrolidin-3-yl)pent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The pyrrolidine ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.
Addition: The double bond in the pentenone chain can undergo addition reactions with various reagents, leading to a range of products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-yl)pent-4-en-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a precursor for drugs targeting neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: In the chemical industry, it is used in the synthesis of fine chemicals and as an intermediate in the production of various functional materials.
Wirkmechanismus
The mechanism by which 1-(Pyrrolidin-3-yl)pent-4-en-2-one exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptors in the nervous system. This binding can modulate receptor activity, leading to changes in cellular signaling pathways. Additionally, the ketone group can participate in hydrogen bonding and other interactions with enzymes, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-yl)pent-4-en-2-one can be compared to other compounds with similar structures, such as:
Pyrrolidin-2-one: This compound lacks the unsaturated ketone chain but shares the pyrrolidine ring, making it less reactive in certain chemical reactions.
Pyrrolidin-2,5-dione: Featuring two carbonyl groups, this compound has different reactivity and biological activity compared to this compound.
Prolinol: A hydroxylated derivative of pyrrolidine, prolinol has distinct properties due to the presence of the hydroxyl group.
The uniqueness of this compound lies in its combination of a pyrrolidine ring with an unsaturated ketone, providing a versatile scaffold for various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
1-pyrrolidin-3-ylpent-4-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-2-3-9(11)6-8-4-5-10-7-8/h2,8,10H,1,3-7H2 |
InChI-Schlüssel |
VZIKENNUDJETIS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(=O)CC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


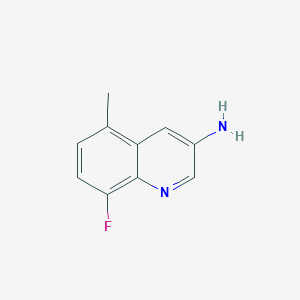
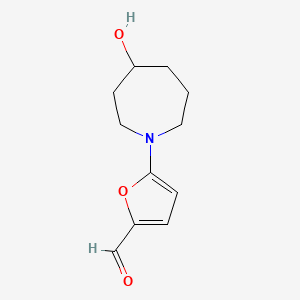
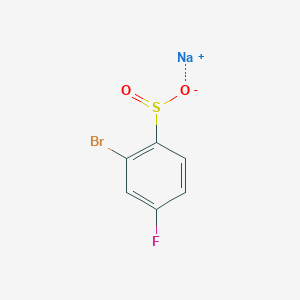
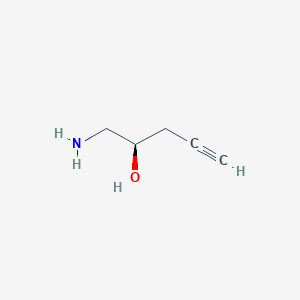
![N-[6-(Aminomethyl)pyridin-2-YL]butanamide](/img/structure/B13170483.png)


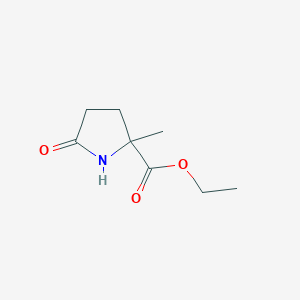
![3-{[1-(Chloromethyl)cyclopropyl]methyl}-1,2,5-thiadiazole](/img/structure/B13170492.png)

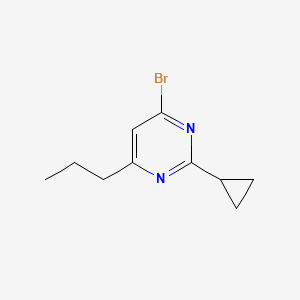
![[2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B13170518.png)
![1-[(Benzyloxy)carbonyl]-4-(carboxymethyl)piperidine-2-carboxylic acid](/img/structure/B13170539.png)
